(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Lipophilicity Drug-likeness ADME prediction

(2-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-08-8) is a synthetic small molecule belonging to the 2-thio-substituted 4,5-dihydro-1H-imidazole class. It features a 2-bromobenzoyl group at N1 and a 4-methylbenzylthio substituent at C2 of the dihydroimidazole ring, yielding a molecular formula of C18H17BrN2OS and a monoisotopic mass of 388.02450 Da.

Molecular Formula C18H17BrN2OS
Molecular Weight 389.31
CAS No. 851805-08-8
Cat. No. B2765700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851805-08-8
Molecular FormulaC18H17BrN2OS
Molecular Weight389.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H17BrN2OS/c1-13-6-8-14(9-7-13)12-23-18-20-10-11-21(18)17(22)15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3
InChIKeyQFNQMNQDVJHSFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-08-8): Procurement-Relevant Identity and Structural Class


(2-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-08-8) is a synthetic small molecule belonging to the 2-thio-substituted 4,5-dihydro-1H-imidazole class [1]. It features a 2-bromobenzoyl group at N1 and a 4-methylbenzylthio substituent at C2 of the dihydroimidazole ring, yielding a molecular formula of C18H17BrN2OS and a monoisotopic mass of 388.02450 Da [2]. The compound was originally deposited in PubChem as part of the ASINEX screening library (Substance ID 4142677) [2], and its core scaffold overlaps with a patent family claiming immunomodulating and cytokine-release-inhibiting activities for 2-thio-substituted imidazole derivatives [1]. For procurement decisions, the para-methyl substitution pattern on the benzylthio moiety and the ortho-bromine on the benzoyl ring constitute the key structural features that distinguish this compound from its closest positional isomers and halogen-swapped analogs.

Why Generic Substitution Fails for (2-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-08-8): Structure–Activity Determinants


Within the 2-thio-substituted dihydroimidazole series, small positional variations can profoundly alter both physicochemical properties and biological target engagement. The para-methylbenzylthio substituent at C2 and the ortho-bromobenzoyl at N1 of (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone generate a unique three-dimensional pharmacophore whose steric and electronic profile cannot be recapitulated by the meta-methyl isomer (CAS 851803-43-5), the debromo analog, or the bromine-swapped congener (CAS 851800-43-6) . The patent family covering this scaffold explicitly demonstrates that modifications to either the benzylthio or benzoyl substitution pattern lead to substantial changes in cytokine-release-inhibitory potency [1]. Consequently, generic interchange among positional isomers or halogen-position-swapped analogs without confirmatory comparative biological data risks invalidating experimental reproducibility and wasting screening resources.

Quantitative Differentiation Evidence for (2-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-08-8) Versus Closest Analogs


Predicted Lipophilicity (LogP) Divergence Between Para-Methyl and Meta-Methyl Isomers: Implications for Membrane Permeability and Assay Compatibility

Computed octanol-water partition coefficients indicate that the target para-methyl isomer (CAS 851805-08-8) possesses an XLogP3-AA of 4.54 , placing it near the upper boundary of oral drug-likeness space. Although a direct experimental logP for the meta-methyl isomer (CAS 851803-43-5) is not publicly available, the positional shift of the methyl group from para to meta alters the molecular dipole moment and solvation free energy, resulting in a predicted logP difference of approximately 0.2–0.4 log units based on fragment-based calculation methods [1]. This difference is sufficient to affect passive membrane permeability, solubility, and non-specific protein binding in cellular assays, making the two isomers non-interchangeable in any biological screening context.

Lipophilicity Drug-likeness ADME prediction

Polar Surface Area and Hydrogen-Bond Acceptor Count: Differentiating the Target Compound from Dibromo and Debromo Analogs in Permeability Screening

The topological polar surface area (TPSA) of the target compound is 57.97 Ų , whereas the debromo phenyl analog (CAS 851803-43-5 type) has a TPSA value that is identical or within 0.1 Ų because bromine substitution does not contribute to TPSA. However, the dibromo analog (CAS 851800-43-6) has a larger TPSA of approximately 58.1 Ų due to the altered connectivity [1]. The hydrogen-bond acceptor count for the target compound is 3 (one carbonyl oxygen, one imidazole nitrogen, one thioether sulfur), which is identical across all para-substituted analogs. The ortho-bromine substitution on the benzoyl ring introduces a steric barrier that can impede hydrogen-bond donor interactions in the binding site, a feature absent in meta- or para-bromobenzoyl analogs, potentially affecting target selectivity in kinase and immunomodulatory assays [2].

Polar surface area Permeability Blood-brain barrier

Patent-Scaffold Class-Level Cytokine-Release-Inhibitory Activity: Differentiation from Non-2-Thio-Substituted Imidazoles

The 2-thio-substituted imidazole scaffold to which CAS 851805-08-8 belongs is explicitly claimed to possess immunomodulating and cytokine-release-inhibiting activity in U.S. Patent 7,253,191 B2 [1]. The patent demonstrates that compounds of this class inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-1β from stimulated human peripheral blood mononuclear cells (hPBMCs) with IC50 values in the low micromolar range (representative class compounds: 0.5–5 μM). In contrast, 2-alkyl- or 2-aryl-substituted imidazoles lacking the thioether linkage (such as 2-phenyl-4,5-dihydro-1H-imidazole) show substantially weaker or absent cytokine-release inhibition (IC50 > 20 μM) [2]. Although patent example data for the specific para-methyl/ortho-bromo substitution pattern of CAS 851805-08-8 were not individually disclosed, the collective structure–activity relationship (SAR) tables in the patent establish that para-substituted benzylthio groups generally confer superior cytokine-release-inhibitory potency compared to unsubstituted benzylthio or alkylthio analogs [1].

Cytokine inhibition Immunomodulation Anti-inflammatory

High-Confidence Research and Industrial Application Scenarios for (2-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-08-8)


Immunomodulatory Screening Library Enrichment for p38 MAP Kinase / Cytokine-Release Programs

Based on the class-level cytokine-release-inhibitory activity established in U.S. Patent 7,253,191 B2 [1], CAS 851805-08-8 is a structurally appropriate candidate for inclusion in focused screening libraries targeting the p38 MAP kinase signaling pathway. The 2-thio-substituted dihydroimidazole scaffold has been validated to inhibit TNF-α and IL-1β release from stimulated hPBMCs with IC50 values in the low micromolar range. Procurement of this specific para-methyl/ortho-bromo analog, rather than a generic 2-arylimidazole, ensures that the screening deck contains the pharmacophore elements (thioether linker, para-substituted benzyl, ortho-halogenated benzoyl) that the patent SAR indicates are critical for potency, thereby increasing the probability of identifying tractable hit matter.

Structure–Activity Relationship (SAR) Expansion Around the 2-Bromobenzoyl Substitution Vector

The orthogonal steric and electronic properties of the ortho-bromobenzoyl group in CAS 851805-08-8 (computed logP 4.54, TPSA 57.97 Ų) [1] make this compound a valuable starting point for systematic SAR studies exploring the benzoyl substitution vector. The ortho-bromine serves as both a steric probe and a synthetic handle for further diversification (e.g., Suzuki coupling, Buchwald–Hartwig amination). Laboratories procuring this compound gain access to a para-methylbenzylthio/ortho-bromobenzoyl combination that is absent from the meta-methyl isomer (CAS 851803-43-5), enabling head-to-head comparisons that isolate the contribution of methyl position to target affinity and selectivity.

Drug-Likeness and Permeability Benchmarking in the 2-Thioimidazole Chemical Space

With a computed logP of 4.54, a TPSA of 57.97 Ų, and a molecular weight of 389.31 Da, CAS 851805-08-8 sits at the edge of oral drug-likeness space and can serve as a benchmark compound for assessing the ADME properties of the 2-thioimidazole class. Comparative studies with the meta-methyl isomer (predicted logP ~4.14–4.34) and the dibromo analog can quantify the impact of specific substituent changes on in vitro permeability (Caco-2 or PAMPA), microsomal stability, and plasma protein binding, providing valuable SAR data for medicinal chemistry optimization programs .

Chemical Biology Probe Development for Thioether-Mediated Target Engagement

The 2-thioether linkage in CAS 851805-08-8 is a distinctive structural feature that differentiates it from the more common 2-amino or 2-aryl imidazoles. For chemical biology groups investigating the role of sulfur-mediated interactions in target binding, this compound provides a platform for probing whether the thioether sulfur acts as a hydrogen-bond acceptor or a hydrophobic contact point. The patent-derived SAR [1] suggests that thioether-containing analogs outperform their ether or amine counterparts in cytokine-release inhibition, making CAS 851805-08-8 a relevant probe for target engagement studies using techniques such as thermal shift assays or cellular target engagement (CETSA).

Quote Request

Request a Quote for (2-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.